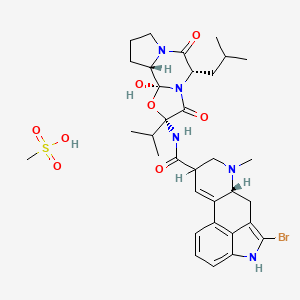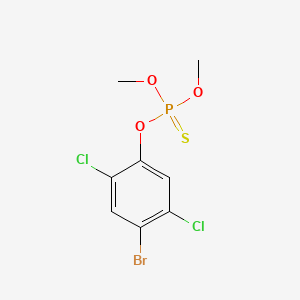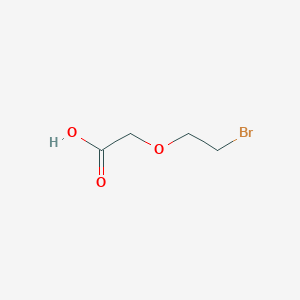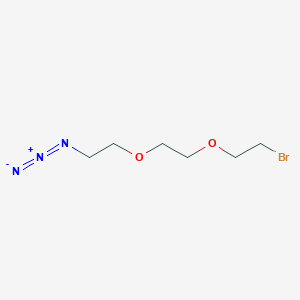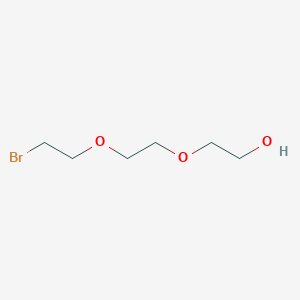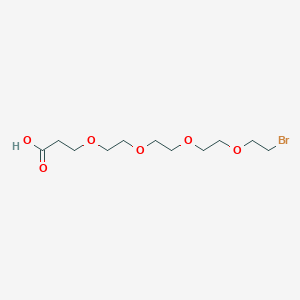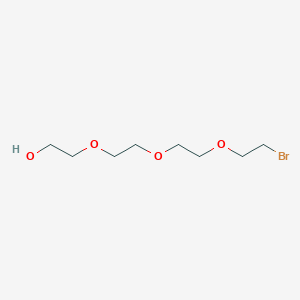
Brucine
Vue d'ensemble
Description
La brucine est un alcaloïde étroitement lié à la strychnine, principalement présent dans les graines de l'arbre Strychnos nux-vomica . Elle a été découverte en 1819 par Pelletier et Caventou . La this compound est connue pour son utilisation dans les synthèses chimiques stéréospécifiques et possède divers effets pharmacologiques, notamment des propriétés anti-inflammatoires et antitumorales .
Applications De Recherche Scientifique
Brucine has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Brucine, a weak alkaline indole alkaloid, is one of the main bioactive and toxic constituents of Nux-vomica . Its primary targets are glycine receptors . Glycine receptors are inhibitory neurons that play a crucial role in the central nervous system. When glycine binds to these receptors, it terminates action potentials by causing an influx of chloride ions into the neuron .
Mode of Action
This compound acts as an antagonist at glycine receptors , which means it binds to these receptors and blocks their function . This action paralyzes the inhibitory neurons, preventing the influx of chloride ions that would normally occur when glycine binds to these receptors . This results in changes in the neuronal activity and can lead to various physiological effects.
Biochemical Pathways
This compound affects several biochemical pathways. For instance, in hepatocellular carcinoma, this compound could inhibit the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria . In the case of colorectal cancer cells, this compound could inhibit the growth and migration of cells by regulating the Wnt/β-catenin signaling pathway . Furthermore, this compound has been linked to the amino acid metabolism and glycine N-methyltransferase (GNMT) pathways .
Pharmacokinetics
It is known that this compound is associated with systemic toxicity such as hepatotoxicity, neurotoxicity, and nephrotoxicity . These toxicities can limit the bioavailability of this compound and its clinical application.
Result of Action
This compound has a wide range of pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic effects, and effects on the cardiovascular and nervous systems . For example, this compound has shown excellent anti-tumor effects on various tumors . It could inhibit tumor angiogenesis, growth, and bone metastasis by down-regulating vascular endothelial growth factor (VEGF) expression . Its central nervous system toxicity severely limits its clinical application .
Action Environment
It is known that the plant from which this compound is extracted, strychnos nux-vomica l, is mainly distributed in tropical and subtropical areas This suggests that the growth conditions and environmental factors in these regions may influence the composition and potency of this compound
Analyse Biochimique
Biochemical Properties
Brucine has been shown to possess wide pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic, and effects on the cardiovascular and nervous systems . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .
Cellular Effects
This compound influences cell function in several ways. For instance, it has been shown to inhibit the proliferation of HepG2 cells (a type of liver cancer cell) by regulating calcium concentration and depolarizing mitochondria . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit tumor angiogenesis, growth, and bone metastasis by down-regulating vascular endothelial growth factor (VEGF) expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, this compound (3 mg/kg) showed effective results in healing ethanol-induced ulcer lesions of the gastric region in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
La brucine peut être extraite des graines de Strychnos nux-vomica en utilisant diverses méthodes, y compris l'extraction par reflux avec de l'éthanol acide (50% d'alcool, pH 5), qui fournit les meilleurs rendements . Les méthodes de production industrielle impliquent souvent une extraction assistée par micro-ondes pour améliorer le taux d'extraction . De plus, la this compound peut être préparée sous forme de formulations liposomales pour des applications pharmaceutiques .
Analyse Des Réactions Chimiques
La brucine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée à l'aide d'acide chromique, ce qui l'a historiquement distinguée de la strychnine.
Réduction : La this compound peut être réduite pour former divers dérivés.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau de ses groupes méthoxy.
Les réactifs courants utilisés dans ces réactions comprennent l'acide chromique pour l'oxydation et divers agents réducteurs pour les réactions de réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
La this compound agit comme un antagoniste des récepteurs de la glycine, de manière similaire à la strychnine . En se liant à ces récepteurs, la this compound inhibe l'action de la glycine, ce qui conduit à la paralysie des neurones inhibiteurs . Ce mécanisme est responsable de ses effets excitateurs centraux et de sa toxicité potentielle.
Comparaison Avec Des Composés Similaires
La brucine est étroitement liée à la strychnine, toutes deux étant des alcaloïdes présents dans l'arbre Strychnos nux-vomica . Bien que les deux composés partagent des structures et des mécanismes d'action similaires, la this compound est moins toxique que la strychnine . D'autres composés similaires incluent :
Strychnine : Plus toxique que la this compound, utilisée historiquement comme pesticide.
Bruceines A-M : Quassinoïdes présentant des propriétés pharmacologiques similaires à celles de la this compound.
La particularité de la this compound réside dans sa toxicité relativement faible par rapport à la strychnine et dans ses diverses applications dans la recherche scientifique et l'industrie.
Propriétés
Numéro CAS |
357-57-3 |
|---|---|
Formule moléculaire |
C23H26N2O4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(4aR,5aS,8aR,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19-,21-,22?,23+/m0/s1 |
Clé InChI |
RRKTZKIUPZVBMF-PLNGPGDESA-N |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |
SMILES isomérique |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)CC7OCC=C6C5)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |
Apparence |
Solid powder |
Point d'ébullition |
470 °C |
Color/Form |
Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |
Densité |
greater than 1 at 68 °F (USCG, 1999) |
melting_point |
352 °F (NTP, 1992) 178 °C |
| 357-57-3 | |
Description physique |
Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
63428-84-2 |
Durée de conservation |
Stable /during transport/. |
Solubilité |
Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of brucine?
A1: this compound has the molecular formula C23H26N2O4 and a molecular weight of 394.45 g/mol.
Q2: What is known about the material compatibility and stability of this compound?
A2: this compound readily forms co-crystals with various molecules, particularly those that have difficulty crystallizing independently, like carbohydrates. [] This property makes it a valuable tool in crystallography and structural studies. [] Additionally, research has explored the development of this compound-loaded liposomes, demonstrating its compatibility with lipid-based drug delivery systems. [, ]
Q3: Are there any known catalytic properties and applications of this compound?
A3: While this compound itself hasn't been widely explored as a catalyst, its derivatives, particularly this compound N-oxide, have shown promising catalytic activity in organic synthesis. For example, this compound N-oxide has been successfully employed as a nucleophilic catalyst in the Morita-Baylis-Hillman reaction. []
Q4: How does this compound interact with biological systems and what are its downstream effects?
A4: this compound exhibits diverse biological effects, primarily attributed to its interactions with various molecular targets. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including liver cancer cells, [, , ] colon cancer cells, [] and multiple myeloma cells. [, ] This apoptotic effect is mediated through multiple pathways, including the Bcl-2 and Ca2+ involved mitochondrial pathway, [] the JNK signaling pathway, [] and the death-receptor pathway. []
Q5: How does this compound affect the inflammatory response?
A5: this compound demonstrates anti-inflammatory properties by suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. [, ] Additionally, it has shown efficacy in reducing inflammatory markers in models of allergic rhinitis. []
Q6: Does this compound interact with specific receptors or enzymes?
A6: this compound exhibits subtype-selective positive cooperative interactions with acetylcholine at muscarinic receptors. [] Specifically, this compound enhances the affinity of acetylcholine for M1 receptors, N-chloromethyl this compound for M2 and M3 receptors, and this compound N-oxide for M4 receptors. [] Furthermore, this compound inhibits H+/K+-ATPase, contributing to its anti-ulcer potential. []
Q7: How does modifying the structure of this compound affect its activity?
A7: Structural modifications to this compound significantly impact its activity and selectivity. Studies have explored various this compound derivatives, such as this compound N-oxide and N-chloromethyl this compound, which exhibit distinct pharmacological profiles compared to the parent compound. [, ] These modifications can alter their interactions with specific molecular targets, leading to differences in potency, selectivity, and toxicity.
Q8: What is known about the pharmacokinetics of this compound?
A8: this compound exhibits dose-dependent pharmacokinetics, and its absorption, distribution, metabolism, and excretion (ADME) can be influenced by factors like route of administration and formulation. [, , ] Studies have explored the use of liposomes and other drug delivery systems to improve its bioavailability and target specific tissues. [, , ]
Q9: How is this compound metabolized in the body?
A9: Research using human liver microsomes has identified CYP3A4 as the major enzyme involved in this compound metabolism. [] This enzyme converts this compound into two major metabolites, both tentatively identified as mono-oxygenated metabolites. [] A minor demethylated metabolite has also been observed. []
Q10: What are the known toxicological effects of this compound?
A10: this compound is known for its toxicity, potentially causing violent convulsions and even death. [] Its narrow therapeutic window necessitates careful dose control and monitoring. [] Research suggests that certain traditional processing methods, like those using milk and saltwater, can reduce the levels of this compound in plant material. []
Q11: What strategies have been investigated to improve the delivery of this compound to specific targets?
A11: Several studies have focused on developing novel drug delivery systems for this compound, including liposomes, nanoparticles, and hydrogel patches. [, , , , ] These approaches aim to improve its solubility, stability, bioavailability, and target specificity while minimizing toxicity. For instance, stealth liposomes modified with NGR peptides showed enhanced antitumor efficacy and reduced toxicity compared to conventional liposomes or free this compound. []
Q12: What analytical methods are commonly used to characterize and quantify this compound?
A12: Various analytical techniques are employed for this compound analysis, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Ultraviolet spectrophotometry is another method used for quantifying this compound. [] These methods allow for accurate and sensitive determination of this compound concentrations in various matrices, such as biological samples, pharmaceutical formulations, and plant material.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


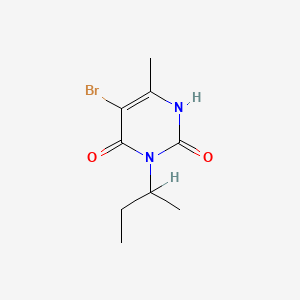
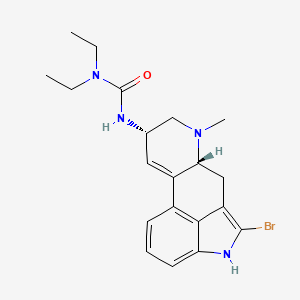



![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)

